Rhodium(III) sulfate solution
Overview
Description
Rhodium(III) sulfate, often referred to as Rhodium sulfate, is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rhodium(III) sulfate can be traced back to 1929 when it was first synthesized by reacting rhodium(III) hydroxide with sulfuric acid. This reaction produced two types of hydrates: a yellow-colored tetradecahydrate and a red-colored tetrahydrate . the structural proof of these hydrates was not confirmed until later investigations using x-ray diffraction.
In 2016, a more efficient production method was developed. This method involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. If the mixture is heated at 475°C, it forms the dihydrate .
Industrial Production Methods
Industrial production of Rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. This process is carried out at high temperatures to ensure complete reaction and formation of the desired sulfate compound .
Chemical Reactions Analysis
Types of Reactions
Rhodium(III) sulfate undergoes various chemical reactions, including:
Oxidation: Rhodium(III) sulfate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: Rhodium(III) sulfate can participate in substitution reactions where the sulfate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Rhodium(III) sulfate include reducing agents like hydrogen gas and oxidizing agents like oxygen or chlorine. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving Rhodium(III) sulfate depend on the specific reaction conditions and reagents used. For example, reduction reactions may produce rhodium metal or lower oxidation state rhodium compounds, while oxidation reactions may yield higher oxidation state rhodium compounds .
Scientific Research Applications
Rhodium(III) sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodium(III) sulfate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways, facilitating the conversion of reactants to products. The specific mechanism depends on the reaction being catalyzed and the conditions under which it occurs .
Comparison with Similar Compounds
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Rhodium(III) chloride: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) nitrate: Used in similar applications but has different solubility and reactivity properties.
Rhodium(III) oxide: Used in high-temperature applications and has different oxidation states compared to Rhodium(III) sulfate.
These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making Rhodium(III) sulfate unique in its specific uses and advantages .
Properties
IUPAC Name |
rhodium;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBTSUTHYKFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh].[Rh] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12Rh2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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